![molecular formula C22H32O5 B14870563 [(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14870563.png)
[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Torilin is a guaiane-type sesquiterpene isolated from the fruits of Torilis japonica, a plant belonging to the Apiaceae family . This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of torilin involves several steps, starting from the extraction of Torilis japonica fruit. The fruit is typically extracted using solvents such as distilled water or ethanol . The extract is then subjected to chromatographic techniques to isolate torilin .
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) is common for the quantification and purification of torilin .
Chemical Reactions Analysis
Types of Reactions
Torilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of torilin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Torilin exerts its effects through various molecular targets and pathways. It inhibits inflammation by limiting TAK1-mediated MAP kinase and NF-κB activation . Additionally, torilin induces vasodilation by blocking voltage-dependent potassium channels and inhibiting vascular contraction induced by phenylephrine or potassium chloride .
Comparison with Similar Compounds
Torilin is unique among sesquiterpenes due to its diverse biological activities. Similar compounds include:
Epoxytorilinol: Another guaiane-type sesquiterpene with similar biological activities.
11-acetoxy-8-isobutyryl-4-guaien-3-one: Exhibits anti-inflammatory properties.
11-acetoxy-8-methacrylyl-4-guaien-3-one: Known for its inhibitory effects on nitric oxide production.
Torilin stands out due to its broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20?/m0/s1 |
InChI Key |
IQWVFAXBJQKUDH-LEXNJIKYSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


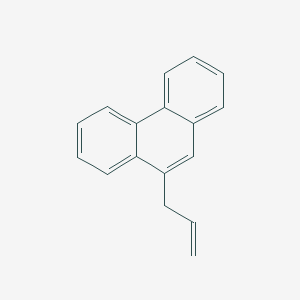
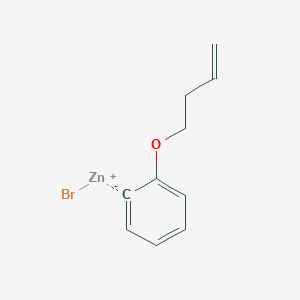
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
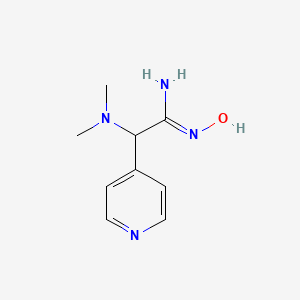
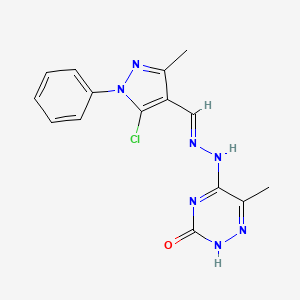
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
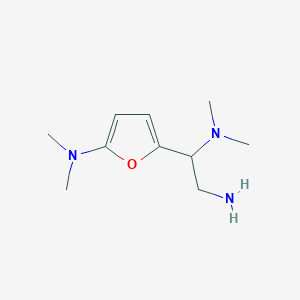
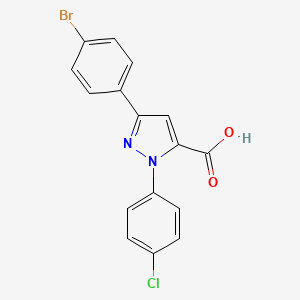
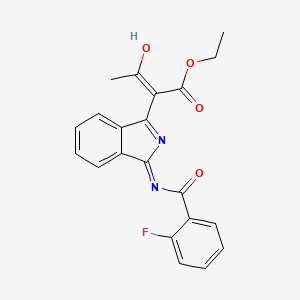
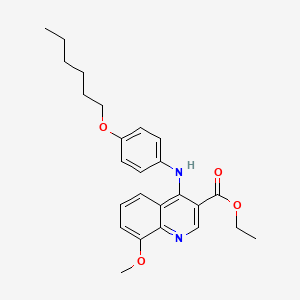

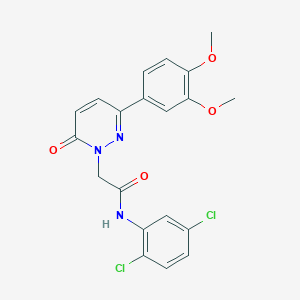
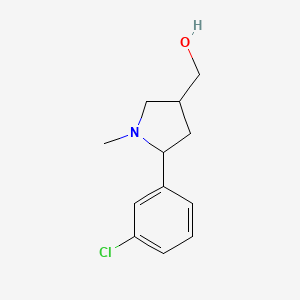
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)
